molecular formula C7H11N3O3 B2426368 Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate CAS No. 2094590-38-0

Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B2426368
CAS RN: 2094590-38-0
M. Wt: 185.183
InChI Key: OBLNFFVMIDRGMR-UHFFFAOYSA-N
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Description

Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate likely contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The ethylamino group attached to the 5-position of the ring and the ethyl ester group attached to the 2-position of the ring could potentially influence the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the oxadiazole ring and the attached functional groups. The electron-withdrawing nature of the oxadiazole ring might influence the electron distribution and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the oxadiazole ring and the attached functional groups. The oxadiazole ring is known to participate in various chemical reactions . The ethylamino and ethyl ester groups could also influence the compound’s reactivity .

Scientific Research Applications

1. Biomedical Applications

Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate, as part of the 1,3,4-oxadiazole class, has been recognized for its significant biomedical applications. This class of compounds, due to its unique structure, has been used in various therapeutic agents, exhibiting a wide range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, enzyme inhibition, receptor modulation, and neuroprotective properties. Oxadiazole derivatives, such as Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate, have been incorporated into numerous clinical drugs, indicating their importance in the medicinal chemistry and drug discovery fields (Hassan et al., 2022).

2. Potential in Material Science and Organic Electronics

Apart from biomedical applications, the 1,3,4-oxadiazole core, which includes Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate, finds extensive use in the fields of material science and organic electronics. The oxadiazole scaffolds are pivotal in synthesizing various fluorescent frameworks, especially in developing potential chemosensors. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms) make these molecules a prominent choice for metal-ion sensors. This aspect of oxadiazole derivatives opens up new avenues for innovation in material science and organic electronics, indicating their versatility beyond biomedical applications (Sharma et al., 2022).

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Consult the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. Given the biological activities observed for other oxadiazole-containing compounds, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-3-8-7-10-9-5(13-7)6(11)12-4-2/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLNFFVMIDRGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(O1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate

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